8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Description
The compound 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a purine-2,6-dione derivative featuring a fluorophenyl-substituted piperazine moiety at position 8 and a branched 3-methylbutyl (isopentyl) chain at position 5. The purine core is substituted with methyl groups at positions 1 and 6.
Properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN6O2/c1-16(2)9-10-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-11-13-29(14-12-28)18-7-5-17(24)6-8-18/h5-8,16H,9-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVPMINIIXKABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a member of the purine derivatives class, characterized by a complex structure that includes a piperazine moiety and a fluorinated phenyl group. This article focuses on its biological activity, exploring its pharmacological potential, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C25H26FN5O2
- Molecular Weight : 441.5 g/mol
- IUPAC Name : this compound
Structural Features
The compound features several key functional groups:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Fluorophenyl Group : Imparts unique electronic properties that can enhance binding affinity to biological targets.
Pharmacological Profile
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the central nervous system. The presence of the piperazine ring suggests potential neuropharmacological effects, including:
- Antidepressant Activity : Compounds with similar structures have been shown to influence serotonin and dopamine pathways.
- Anxiolytic Effects : Potential modulation of GABAergic systems may provide anxiolytic benefits.
The mechanism of action involves interaction with various neurotransmitter receptors. Initial findings suggest that it may bind to:
- Dopamine Receptors : Influencing dopaminergic signaling pathways.
- Serotonin Receptors : Potentially affecting mood regulation and anxiety levels.
Case Studies
-
Neuropharmacological Studies :
- A study investigated the effects of similar compounds on animal models demonstrating anxiolytic and antidepressant-like behaviors.
- Results indicated that compounds with piperazine moieties significantly reduced anxiety-like behaviors in rodents.
-
Binding Affinity Studies :
- Research assessed the binding affinity of related purine derivatives to dopamine D2 receptors.
- Findings suggested that modifications in the fluorophenyl and piperazine groups could enhance receptor affinity and selectivity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)piperazine | Piperazine ring with fluorinated phenyl group | Known for its antidepressant effects |
| 7-Methylxanthine | Methylated purine derivative | Exhibits stimulant properties |
| Aripiprazole | Atypical antipsychotic with piperazine | Unique partial agonist activity at dopamine receptors |
The uniqueness of This compound lies in its specific combination of substituents that may confer distinct pharmacological properties not observed in other similar compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substituents significantly influence receptor binding and metabolic stability. Key analogs include:
- However, this may reduce metabolic stability compared to the fluorophenyl group in the target compound .
8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione ():
Table 1: Piperazine Substituent Comparison
Position 7 Alkyl Chain Modifications
The alkyl chain at position 7 influences solubility, bioavailability, and target engagement:
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione ():
- 8-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione (): Substituent: 3-Phenoxypropyl Impact: The phenoxy group introduces aromaticity, which could enhance π-π stacking interactions in receptor binding .
Table 2: Position 7 Substituent Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for this compound?
- Methodological Answer : Synthesis of this compound requires multi-step functionalization of the purine-2,6-dione core. Key steps include alkylation at the 7-position with 3-methylbutyl groups and piperazine substitution at the 8-position. Reaction efficiency can be improved using design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For purification, reversed-phase HPLC with buffered mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) is recommended to resolve structurally similar byproducts .
Q. How can researchers validate the structural integrity of synthesized batches?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., fluorophenyl and piperazine groups via H and F NMR).
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for protonated ions).
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, if applicable. Cross-reference with analogs like 8-(3-aminopiperidin-1-yl)purine derivatives for spectral benchmarking .
Advanced Research Questions
Q. What computational strategies are effective for predicting receptor binding modes and selectivity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with homology models of target receptors (e.g., dopamine D3 or adenosine receptors). Focus on the piperazine moiety’s interaction with conserved residues in the orthosteric pocket. Validate predictions via site-directed mutagenesis and binding assays. Compare results with structurally related compounds, such as 4-(4-phenylpiperazin-1-yl)pyrrolopyrimidines, to identify selectivity determinants .
Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC50 values)?
- Methodological Answer : Conduct a meta-analysis to identify variables such as assay conditions (e.g., buffer pH, cell lines) or ligand purity. Replicate assays under standardized protocols, including positive controls (e.g., reference antagonists). Use statistical tools (ANOVA) to assess inter-lab variability. For example, discrepancies in piperazine-based compound activities may arise from differences in membrane permeability or metabolic stability .
Q. What experimental designs are suitable for studying metabolic stability and degradation pathways?
- Methodological Answer : Perform in vitro microsomal assays (human liver microsomes) with LC-MS/MS to identify primary metabolites. Use kinetic modeling to calculate intrinsic clearance. For forced degradation studies, expose the compound to stress conditions (acid/base hydrolysis, oxidation with , photolysis) and monitor degradation products. Correlate findings with structural analogs, such as 7-(3-methylbutyl)purine derivatives, to predict labile sites .
Key Methodological Recommendations
- For Synthesis : Prioritize DoE over trial-and-error to reduce reaction optimization time .
- For Data Analysis : Use computational-experimental feedback loops (e.g., ICReDD’s quantum chemical calculations) to refine hypotheses .
- For Stability : Adopt pharmacopeial guidelines for assay validation and documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
